6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid
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Overview
Description
The compound “6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid” is a complex organic molecule . It is a derivative of picene, a polycyclic aromatic hydrocarbon, with various functional groups attached .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It appears to contain a picene-like core structure, which is a polycyclic aromatic hydrocarbon with five fused rings . Attached to this core are various functional groups, including carboxy groups and hydroxy groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple polar functional groups suggests that it would have some degree of solubility in polar solvents . Its melting and boiling points, as well as other physical properties, would depend on factors such as the size and shape of the molecule and the types of intermolecular forces present .Scientific Research Applications
Computational Studies in Diabetes Management
A computational study identified the potential targets of a similar compound in the management of diabetes. Molecular docking and dynamics simulation were used to predict binding poses and behavior in protein-ligand complexes, suggesting a role in diabetes management (Muthusamy & Krishnasamy, 2016).
Chemical Synthesis and Rearrangements
Research on related compounds includes the synthesis and rearrangement of cage α-haloketones. Such studies are crucial in understanding the chemical properties and potential applications of complex organic compounds (Marchand & Chou, 1975).
Pharmacological Activity Studies
Investigations into derivatives of similar compounds have explored their gastroprotective activity. These studies are significant in drug development, revealing how structural modifications impact pharmacological properties (Shimojima & Hayashi, 1983).
Framework Synthesis and Molecular Modeling
The synthesis and molecular modeling of bismuth organic frameworks using similar complex compounds have been explored. This research is fundamental in materials science, particularly in the development of new materials with specific properties (Kumar & Mishra, 2007).
Antioxidant and Antimicrobial Activities
The synthesis and evaluation of antioxidant and antimicrobial activities of derivatives have been studied, providing insights into their potential therapeutic uses (Bassyouni et al., 2012).
Electrochemical Studies
Research on the electrochemistry of related compounds contributes to our understanding of their redox behavior, which is crucial in various scientific applications, including sensor development and materials science (Shah et al., 2014).
Properties
CAS No. |
121687-83-0 |
---|---|
Molecular Formula |
C24H30N2O4S |
Molecular Weight |
778.9 g/mol |
IUPAC Name |
6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H62O14/c1-36(2)23-8-11-41(7)31(21(42)16-19-20-17-38(4,35(50)51)13-12-37(20,3)14-15-40(19,41)6)39(23,5)10-9-24(36)53-34-30(27(46)26(45)29(54-34)32(48)49)55-33-28(47)25(44)22(43)18-52-33/h16,20,22-31,33-34,43-47H,8-15,17-18H2,1-7H3,(H,48,49)(H,50,51) |
InChI Key |
DTMJARJUCFBMFR-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(CO5)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(CO5)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Synonyms |
3-O-(alpha-L-arabinopyranosyl(1-2)-beta-D-glucuronopyranosyl)glycyrrhetic acid araboglycyrrhizin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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